5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . Alternatively, the use of trifluoroacetic acid can result in the formation of regioisomeric compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine exhibits unique properties due to its specific structural arrangement. The position of the difluoromethyl group and the nature of the pyrazolo[3,4-b]pyridine core contribute to its distinct reactivity and biological activity .
Properties
Molecular Formula |
C7H5F2N3 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
5-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)4-1-5-3-11-12-7(5)10-2-4/h1-3,6H,(H,10,11,12) |
InChI Key |
NTKBCSIEACBVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(F)F |
Origin of Product |
United States |
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